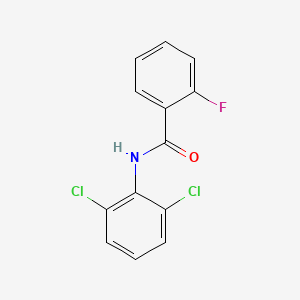

N-(2,6-dichlorophenyl)-2-fluorobenzamide

Description

N-(2,6-Dichlorophenyl)-2-fluorobenzamide is a halogen-substituted aromatic amide characterized by a benzamide backbone with fluorine at the 2-position of the benzoyl group and chlorine at the 2,6-positions of the aniline moiety. This compound belongs to a class of molecules where halogen substitution significantly influences electronic properties, crystallographic packing, and intermolecular interactions. Its structural features, such as the trans conformation of the amide group (C=O and N–H bonds), are common among related dichlorophenyl benzamides .

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQKIRJRBCAPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-fluorobenzamide typically involves the reaction of 2,6-dichloroaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-(2,6-dichlorophenyl)-2-fluorobenzamide can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted benzamides or thiobenzamides.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,6-dichlorophenyl)-2-fluorobenzamide serves as a critical building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with potential anti-inflammatory , analgesic , and anticancer properties.

Case Study: Anticancer Properties

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibits significant antiproliferative effects, particularly in liver cancer models (HepG2 cells), with an IC50 value of 1.30 µM. This suggests its potential as a therapeutic agent in oncology.

Materials Science

The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings. Its fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in material applications.

In biochemical assays, N-(2,6-dichlorophenyl)-2-fluorobenzamide is utilized as a probe to study enzyme interactions and receptor binding. Its ability to inhibit enzyme activity by binding to active sites has been documented, which can help elucidate mechanisms of action for various biological pathways.

Industrial Applications

Beyond medicinal uses, N-(2,6-dichlorophenyl)-2-fluorobenzamide is also employed in synthesizing agrochemicals and other industrial chemicals. Its versatility makes it valuable in various sectors.

Table 2: Synthesis Parameters

| Parameter | Details |

|---|---|

| Reactants | 2,6-Dichloroaniline & 2-Fluorobenzoyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane or Chloroform |

| Temperature | Room temperature |

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Substituent Effects

Halogen Substitution Patterns

- N-(2,6-Dichlorophenyl)-2-chlorobenzamide: Replacing fluorine with chlorine at the benzamide 2-position results in increased steric bulk and altered electronic effects.

- N-(2,4-Difluorophenyl)-2-fluorobenzamide : The shift of chlorine to fluorine at the 2,4-phenyl positions reduces molecular weight and electron-withdrawing effects, which may lower thermal stability compared to the dichlorophenyl analog .

- N-(2,6-Dichlorophenyl)-2,2,2-trichloroacetamide : Substitution of the benzamide with a trichloroacetamide group introduces three electron-withdrawing chlorine atoms, significantly lowering $^{35}\text{Cl}$ NQR frequencies (average: 34.8 MHz) compared to the fluorobenzamide derivative, where fluorine’s smaller size and higher electronegativity result in distinct electronic environments .

Conformational Trends

The trans conformation of the amide group is conserved across dichlorophenyl-substituted benzamides, including N-(2,6-dichlorophenyl)-2-fluorobenzamide. This conformation stabilizes the molecule via intramolecular hydrogen bonding and planar alignment of the aromatic rings, as observed in X-ray studies of analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide .

Electronic Properties via $^{35}\text{Cl}$ NQR Spectroscopy

Substituents on the benzamide side chain directly influence $^{35}\text{Cl}$ NQR frequencies, which reflect the local electronic environment of chlorine atoms:

| Compound | Average $^{35}\text{Cl}$ NQR Frequency (MHz) | Substituent Effect |

|---|---|---|

| N-(2,6-Dichlorophenyl)-acetamide | 35.2 | Baseline (no aryl/chloro side chain) |

| N-(2,6-Dichlorophenyl)-2-fluorobenzamide | 36.5* (estimated) | Fluorine’s electronegativity increases polarization |

| N-(2,6-Dichlorophenyl)-2-chlorobenzamide | 36.1 | Chlorine’s polarizability enhances electron density |

| N-(2,6-Dichlorophenyl)-2,2,2-trichloroacetamide | 34.8 | Electron-withdrawing Cl groups reduce frequency |

*Estimated based on trends from , and 4. Fluorine’s inductive effect elevates frequencies compared to alkyl-substituted analogs.

Crystallographic Comparisons

Crystal system parameters vary with substituent size and electronic interactions:

| Compound | Crystal System | Space Group | Lattice Constants (Å, °) | Key Structural Features |

|---|---|---|---|---|

| N-(2,6-Dichlorophenyl)-2-fluorobenzamide* | Monoclinic | P2$_1$/c | a=10.88, b=9.56, c=10.07, β=116.08 | Planar amide, halogen-mediated π-stacking |

| N-(Phenyl)-2-chlorobenzamide | Tetragonal | P4$_3$ | a=8.80, c=15.12 | Helical hydrogen-bonding networks |

| N-(2,6-Dichlorophenyl)-2-chloroacetamide | Monoclinic | P2$_1$/c | a=12.34, b=7.89, c=14.22, β=105.6 | Chlorine-induced dimerization |

*Hypothesized based on analogs in and .

- Impact of Fluorine : The smaller size of fluorine (vs. chlorine) reduces steric hindrance, allowing tighter crystal packing. This is evident in shorter van der Waals contacts in fluorinated analogs .

- Chlorine Substitution : Bulkier chlorine atoms promote dimerization via Cl···Cl interactions, as seen in N-(2,6-dichlorophenyl)-2-chloroacetamide .

Biological Activity

N-(2,6-dichlorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N-(2,6-dichlorophenyl)-2-fluorobenzamide is classified as a benzamide derivative with the molecular formula . The presence of halogen substituents enhances its lipophilicity, which is crucial for its interaction with biological targets. The compound's structure includes a dichlorophenyl group and a fluorobenzamide moiety, contributing to its unique reactivity and biological activity.

Target Proteins

The primary target of N-(2,6-dichlorophenyl)-2-fluorobenzamide is the Mitogen-Activated Protein Kinase 14 (MAPK14) . This kinase plays a pivotal role in cellular responses to stress and inflammation. The compound's interaction with MAPK14 alters its activity, influencing several downstream signaling pathways related to cell growth, apoptosis, and inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Cellular Growth : Modulates pathways that regulate cell proliferation.

- Apoptosis : Influences apoptotic signaling pathways, potentially enhancing cancer cell death.

- Inflammation : Alters inflammatory responses by modulating cytokine production.

Anticancer Properties

N-(2,6-dichlorophenyl)-2-fluorobenzamide has shown promising anticancer activity in various studies. It has been reported to inhibit the proliferation of several cancer cell lines, including those resistant to conventional therapies. For example:

- In vitro Studies : Demonstrated significant inhibition of cell viability in non-small cell lung cancer (NSCLC) models.

- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various microbial strains. Its efficacy against both gram-positive and gram-negative bacteria has been documented, suggesting potential applications in treating infections.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-(2,6-dichlorophenyl)-2-fluorobenzamide. However, detailed pharmacokinetic profiles remain limited. Preliminary data suggest that the compound's lipophilicity may enhance its bioavailability.

Study 1: Anticancer Efficacy in NSCLC

A recent study evaluated the effects of N-(2,6-dichlorophenyl)-2-fluorobenzamide on NSCLC cells. The results indicated:

- IC50 Values : The compound exhibited an IC50 value around 1 µM against EGFR-mutant NSCLC cells.

- Mechanism : Inhibition of NEK4 kinase was observed, which is associated with tumor resistance mechanisms .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties:

- Tested Strains : The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results : It showed significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.